N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
Description
N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a fluorinated benzothiazole moiety. Benzohydrazides are a class of compounds characterized by a hydrazide group (-NH-NH-C=O) attached to a benzoyl scaffold. These derivatives are widely studied for their diverse biological activities, including enzyme inhibition (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)), antimicrobial, antitumor, and antioxidant properties .
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-9-6-10(16)12-11(7-9)21-14(17-12)19-18-13(20)8-4-2-1-3-5-8/h1-7H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGYAZNWAGLBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Benzothiazole Derivation: The starting material, benzothiazole, undergoes halogenation to introduce fluorine atoms at the 4 and 6 positions.
Hydrazide Formation: The fluorinated benzothiazole is then reacted with benzohydrazide under specific conditions, such as heating in the presence of a suitable catalyst, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Antifungal Applications
One of the primary applications of N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide derivatives is in the development of antifungal agents. Recent studies have highlighted the efficacy of benzohydrazide derivatives against various agricultural phytopathogenic fungi.
Case Study: Efficacy Against Fungal Pathogens
A study synthesized several benzohydrazide derivatives and tested their antifungal activities against eight species of fungi. Notably, compound A6 demonstrated remarkable antifungal properties with an EC50 value of 0.63 to 3.82 μg/mL against Colletotrichum gloeosporioides, which is comparable to the standard fungicide boscalid (0.36 μg/mL) . The mechanism of action involved disrupting the cell membrane integrity of Rhizoctonia solani, indicating potential for agricultural applications.
| Compound | EC50 (μg/mL) | Comparison |
|---|---|---|
| A6 | 0.63 - 3.82 | Boscalid: 0.36 |
| A5 | 0.66 | - |
| A11 | 0.40 | - |
| A17 | 0.42 | - |
Antibacterial Properties
This compound also exhibits significant antibacterial activity against a range of bacterial strains.
Case Study: Antibacterial Activity Assessment
In a comparative study, fluorinated imines and hydrazones containing the benzothiazole moiety showed strong antibacterial effects against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds were more potent than conventional antibiotics like streptomycin .
| Bacterial Strain | MIC (μg/mL) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | < 10 | Streptomycin |
| Escherichia coli | < 10 | Streptomycin |
Inhibitory Activity Against Enzymes
Another significant application of this compound is its role as an enzyme inhibitor.
Case Study: α-Glucosidase Inhibition
Research has shown that this compound derivatives can inhibit α-glucosidase with IC50 values significantly lower than that of acarbose, a standard treatment for diabetes management . The kinetic studies revealed these compounds act as noncompetitive inhibitors.
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| 7a | 0.02 | Acarbose: 752.10 |
| 7h | 0.01 | - |
Mechanism of Action
The mechanism by which N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
- N'-Benzylidene-4-(tert-butyl)benzohydrazide derivatives (e.g., compounds 4–26 ): These feature a tert-butyl group at the para position of the benzoyl ring and a Schiff base linkage (-CH=N-) instead of a benzothiazole moiety. The tert-butyl group enhances lipophilicity, while the Schiff base contributes to urease inhibition activity .
- 2-(Benzamido)benzohydrazide derivatives : These contain an amide linkage (-CONH-) instead of the benzothiazole ring. They exhibit potent AChE/BChE inhibition due to hydrogen-bonding interactions with enzyme active sites .
- 1,3,4-Oxadiazole derivatives : Synthesized via cyclization of N'-alkylidene benzohydrazides, these compounds replace the benzothiazole with a five-membered oxadiazole ring, showing antimicrobial activity through DNA gyrase inhibition .
Table 1: Structural Comparison of Key Benzohydrazide Derivatives
Fluorination Effects
The 4,6-difluoro substitution on the benzothiazole ring distinguishes the target compound from non-fluorinated analogs like N'-(6-methyl-1,3-benzothiazol-2-yl)nicotinohydrazide . Fluorine atoms increase electronegativity, improving binding affinity to enzyme active sites and metabolic stability .
Physicochemical and Spectral Properties
- IR Spectroscopy: The target compound’s hydrazide group is expected to show NH stretching at ~3150–3319 cm⁻¹ and C=O stretching at ~1663–1682 cm⁻¹, similar to other benzohydrazides . Fluorine atoms may reduce C=S band intensity compared to non-fluorinated thioamides .
- Solubility : Fluorination likely improves aqueous solubility compared to tert-butyl derivatives .
Biological Activity
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzothiazole moiety that contributes to its biological properties. The presence of fluorine atoms enhances its lipophilicity and can influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antibacterial properties. For instance, a study published in December 2024 demonstrated that derivatives of benzothiazole compounds exhibited remarkable efficacy against various bacterial strains. Although specific data for this compound was not detailed in this study, the overall trend indicates strong potential for similar compounds in combating bacterial infections .
Table 1: Antibacterial Efficacy of Benzothiazole Derivatives
| Compound Name | Target Bacteria | EC50 (µg/mL) | Reference |
|---|---|---|---|
| F17 | Xanthomonas oryzae | 0.5 | |
| F18 | Escherichia coli | 1.2 | |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of apoptosis-related proteins .
Case Study: Anticancer Mechanism
In a specific case study involving benzothiazole derivatives:
- Cell Line : HeLa cells (cervical cancer)
- Treatment : Various concentrations of benzothiazole derivatives
- Outcome : Significant reduction in cell viability was observed at concentrations above 10 µM after 24 hours.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds like these often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Oxidative Stress : The presence of fluorine can enhance the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
- Modulation of Signaling Pathways : Interference with signaling pathways related to cell survival and proliferation is another proposed mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
